molecular formula C9H14O B14711798 4-Nonynal CAS No. 21949-79-1

4-Nonynal

Cat. No.: B14711798
CAS No.: 21949-79-1
M. Wt: 138.21 g/mol
InChI Key: MYFSBXJFCUTRPU-UHFFFAOYSA-N
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Description

4-Nonynal (C₉H₁₄O) is an unsaturated aldehyde characterized by a nine-carbon chain with a terminal aldehyde group and a triple bond at the fourth position.

Properties

CAS No.

21949-79-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

non-4-ynal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h9H,2-4,7-8H2,1H3

InChI Key

MYFSBXJFCUTRPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonynal can be synthesized through various methods. One common approach involves the partial oxidation of 4-nonyn-1-ol. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-nonyn-1-ol. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures to facilitate the dehydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

4-Nonynal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used under anhydrous conditions.

Major Products Formed

    Oxidation: Nonanoic acid.

    Reduction: 4-Nonyn-1-ol.

    Substitution: Various substituted nonynal derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nonynal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential role in biological systems, particularly in lipid peroxidation processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a biomarker for oxidative stress.

    Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.

Mechanism of Action

The mechanism by which 4-Nonynal exerts its effects involves its reactivity as an aldehyde. It can form adducts with proteins and other biomolecules through nucleophilic addition reactions. This reactivity is crucial in its role in lipid peroxidation, where it can modify cellular components and influence various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Homologues

The comparison of 4-Nonynal with similar compounds focuses on structural analogues, such as Nonanal (a saturated aldehyde) and 2-Nonynal (an alkynal with a triple bond at the second position). Key differences arise from the presence and position of the triple bond:

Property This compound Nonanal 2-Nonynal
Molecular Formula C₉H₁₄O C₉H₁₈O C₉H₁₄O
Functional Groups Aldehyde, alkyne (C≡C at C4) Aldehyde Aldehyde, alkyne (C≡C at C2)
Reactivity High (conjugated triple bond enhances electrophilicity) Moderate (typical aldehyde reactivity) High (proximity of triple bond to aldehyde increases conjugation effects)
Boiling Point Expected lower than Nonanal due to reduced van der Waals forces from triple bond ~185°C (literature value) Likely lower than Nonanal but higher than this compound due to structural isomerism

Key Findings :

  • The triple bond in this compound reduces molecular symmetry and weakens intermolecular forces compared to Nonanal, leading to lower boiling points .
  • Positional isomerism (e.g., 2-Nonynal vs. This compound) alters electronic conjugation, affecting reactivity in nucleophilic additions or oxidation reactions .

Key Findings :

  • The alkyne in this compound offers unique pathways for chemical modifications, such as Huisgen cycloadditions, which are absent in saturated aldehydes like Hexanal .
  • Functional group positioning (e.g., alkyne vs. phenyl) dictates biological activity and industrial applicability, as seen in antimicrobial evaluations .

Methodological Considerations for Comparative Analysis

The evidence underscores the importance of chemical analysis and database tools for rigorous comparisons:

  • Analytical Techniques : Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are critical for identifying structural features and quantifying purity .
  • Database Resources: Platforms like Reaxys and SciFinder enable systematic searches for structurally or functionally similar compounds, though specific data for this compound may require subscription access .

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